![molecular formula C17H10BrN3OS2 B2520851 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide CAS No. 477326-94-6](/img/structure/B2520851.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

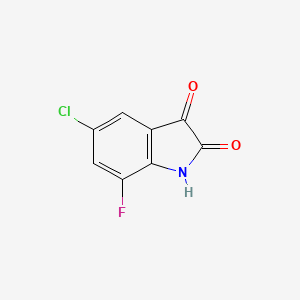

The compound "N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities, including antitumor properties. The presence of different substituents on the benzothiazole core can significantly influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with various carboxylic acids or their derivatives. In one study, 2-(4-aminophenyl)benzothiazole was prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation in polyphosphoric acid. Subsequent reactions with different heterocyclic rings led to a series of benzothiazole derivatives with potential antitumor activity . Another study reported the one-pot synthesis of N-arylbenzamides, which are structurally related to the compound of interest, in a glycerol medium using phosphoric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by the presence of a benzothiazole moiety and additional substituents that can influence the overall conformation and electronic distribution of the molecule. The molecular conformation and the modes of supramolecular aggregation can vary depending on the substituents attached to the benzamide ring, as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including acetylation, alkylation, and condensation with other heterocyclic rings. These reactions are often used to introduce different functional groups that can modulate the biological activity of the final compound. For instance, the acetylation of aminophenylbenzothiazole followed by reaction with mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives can lead to a diverse set of compounds with varying anticancer activities .

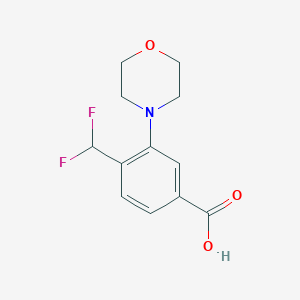

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole core. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The cytotoxic potential of these compounds against various cancer cell lines suggests that they can penetrate cellular membranes and exert their antitumor effects .

Aplicaciones Científicas De Investigación

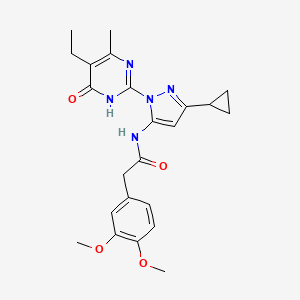

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their versatile pharmaceutical applications. These compounds exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Particularly, 2-arylbenzothiazoles are notable for their potential as antitumor agents. Some benzothiazole derivatives have already been used clinically for treating various diseases. Their structural simplicity and the ability to serve as ligands for biomolecules have made them a focal point in drug discovery, especially for cancer treatment. The development of benzothiazole-based chemotherapeutic agents reflects their increasing importance in medicinal chemistry (Kamal et al., 2015).

Structural Activity Relationship of Benzothiazoles

The unique properties of the benzothiazole scaffold, such as being a weak base and having a varied biological activity, underscore its significance in medicinal chemistry. Benzothiazole derivatives have shown a variety of pharmacological activities with less toxic effects, proving the scaffold's importance. The structural variations, particularly substitutions on the C-2 carbon atom and C-6, have been linked to a plethora of biological activities. This makes benzothiazole derivatives a rapidly developing compound of interest in medicinal chemistry (Bhat & Belagali, 2020).

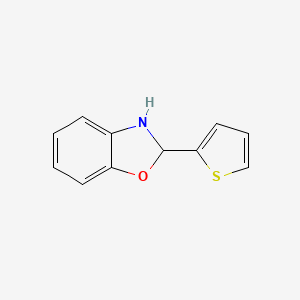

Advancements in Benzothiazole Derivatives

Recent research has focused on the structural modifications of benzothiazole scaffolds to develop new antitumor agents. These efforts have yielded a wide range of benzothiazole derivatives with promising anticancer activities, underscoring the potential for further development as drug candidates. Despite the encouraging results in clinical studies, a complete understanding of their toxicity is necessary for safe clinical use (Ahmed et al., 2012).

Safety And Hazards

Direcciones Futuras

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of recent studies will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTKYXKKWFUEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)